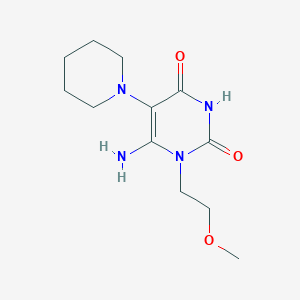
3-丁氧基苯甲醛
描述
3-Butoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, which are aromatic aldehydes with various substituents. While the provided abstracts do not directly discuss 3-butoxybenzaldehyde, they do provide insights into the synthesis, molecular structure, and chemical properties of related benzaldehyde derivatives. These compounds are often used as intermediates in the synthesis of biologically relevant molecules, pharmaceuticals, and for the preparation of various organic compounds through chemical reactions such as coupling and Schiff base formation .
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps from a non-aromatic precursor, involving cyclization and aromatization processes . Similarly, 4-benzyloxy-2-methoxybenzaldehyde was synthesized via O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% . These methods demonstrate the versatility and complexity of synthetic routes available for benzaldehyde derivatives.
Molecular Structure Analysis
The molecular structure and stability of benzaldehyde derivatives can be studied using various spectroscopic techniques and quantum chemical computations. For instance, 3,5-di-tert-butyl-2-hydroxybenzaldehyde was optimized using density functional theory and analyzed for donor-acceptor interactions through NBO analysis . The crystal structure of Schiff base compounds derived from 3,4-dimethoxybenzaldehyde was determined by X-ray diffraction, revealing coplanar imino groups and benzene rings .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. Palladium-catalyzed coupling reactions have been used to synthesize dihydroxyalkenylbenzaldehydes, which are precursors for lipoxin analogues . Schiff bases derived from benzaldehydes are synthesized and characterized, indicating their potential use in further chemical transformations . Additionally, the reactivity of thioaldehyde derivatives has been explored, showing that they can undergo intramolecular cyclization and react with radicals and organometallic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, UV-Visible, and NMR, provide insights into the vibrational modes and electronic structure of these compounds . Molecular docking studies have shown that certain benzaldehyde derivatives exhibit good binding affinity toward influenza viral proteins, suggesting potential antiviral activity . The crystal structures of these compounds reveal information about their geometric configuration and intermolecular interactions .
科学研究应用
液晶和光学性质
3-丁氧基苯甲醛已被用于合成不对称的偶氮亚甲基-偶氮苯中间体,表现出液晶性质的示意性向向向。这些中间体显示出薄层A和向列相的纹理,表明在先进材料科学中具有应用潜力,特别是在液晶显示器和光学器件的发展中(Iftime et al., 2019)。
分析化学
在分析化学领域,已研究了3-丁氧基苯甲醛衍生物在环境样品中定量抗氧化剂的潜力。例如,在水源中分析丁基羟基甲苯(BHT)降解产物时,使用3,5-二叔丁基-4-羟基苯甲醛作为参考化合物(Fries & Püttmann, 2002)。
生物化学和药理学
已在生物化学和药理学中研究了3-丁氧基苯甲醛衍生物。使用3-丁氧基苯甲醛衍生物制备的氧化还原活性Ag(I)配合物显示出抗菌活性和还原细胞色素c的能力,表明它们在新型抗菌剂和生物化学研究中的潜在用途(Loginova et al., 2015)。
荧光pH传感器开发
3-丁氧基苯甲醛衍生物已被用于制备荧光pH传感器。这些传感器在特定pH范围内显示出荧光强度显著增加,表明在生物和环境监测中具有潜在应用(Saha et al., 2011)。
量子化学研究
该分子已经接受了各种量子化学研究,以了解其分子结构、光谱性质和潜在生物活性。这样的研究对于开发新型治疗剂至关重要,特别是在抗病毒应用中(Mary & James, 2020)。
催化和有机合成
在有机合成领域,3-丁氧基苯甲醛已被用于通过钯催化反应合成取代苯甲醛,展示了其在合成复杂有机化合物中的实用性(Dubost et al., 2011)。
抗氧化研究
已对3-丁氧基苯甲醛衍生物的抗氧化活性进行了研究,表明由于其清除自由基的能力,它们在药品和食品行业中具有潜在用途(Wang Zonghua, 2012)。
属性
IUPAC Name |
3-butoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCIRFCEGIMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373770 | |
| Record name | 3-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxybenzaldehyde | |
CAS RN |
30609-20-2 | |
| Record name | 3-butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30609-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

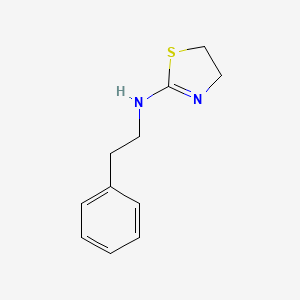
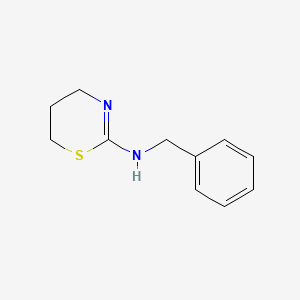
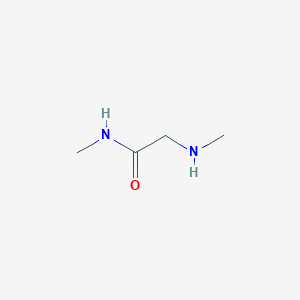
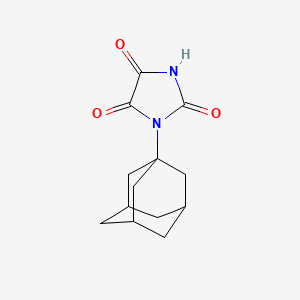
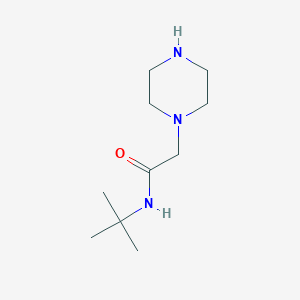
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
